molecular formula C26H28N2O3 B11410584 N-[4-(dimethylamino)benzyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11410584
M. Wt: 416.5 g/mol
InChI Key: UATNDTUULLPNOB-UHFFFAOYSA-N
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Description

2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound featuring a benzofuran core, which is a fused aromatic ring system containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the dimethylamino and furan groups via substitution reactions. Common reagents used in these reactions include dimethyl sulfate, furan, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both benzofuran and furan rings, along with the dimethylamino group, provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C26H28N2O3/c1-18-12-19(2)26-21(17-31-24(26)13-18)14-25(29)28(16-23-6-5-11-30-23)15-20-7-9-22(10-8-20)27(3)4/h5-13,17H,14-16H2,1-4H3

InChI Key

UATNDTUULLPNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4)C

Origin of Product

United States

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